Product packaging for 5-chloro-1H-Indole-3-methanol(Cat. No.:CAS No. 215998-11-1)

5-chloro-1H-Indole-3-methanol

Cat. No.: B3368671
CAS No.: 215998-11-1
M. Wt: 181.62 g/mol
InChI Key: DUSHSPLKAUXPEY-UHFFFAOYSA-N
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Description

5-Chloro-1H-indole-3-methanol (CAS 215998-11-1) is a versatile indole derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol, this compound serves as a key synthetic intermediate for the development of novel therapeutic agents . The core indole structure functionalized with a chlorinated aromatic ring and a hydroxymethyl group at the 3-position makes it a valuable scaffold for further chemical modification. Research into 5-chloroindole derivatives has demonstrated their considerable potential in anticancer drug development. Studies have shown that structurally related compounds exhibit potent antiproliferative activity by acting as potent inhibitors of mutant EGFR (epidermal growth factor receptor) and BRAF(V600E) pathways, which are crucial targets in several malignancies, including non-small cell lung cancer and melanoma . These derivatives have displayed promising GI50 values in the nanomolar range against various cancer cell lines, highlighting the 5-chloroindole scaffold's importance in designing multi-targeted anticancer therapies . The hydroxymethyl group present in this compound provides a reactive site for further synthetic transformations, enabling its conversion to carboxylic acids, amides, or other functional groups to optimize drug-like properties . As part of a growing family of biologically active indole compounds, this chemical building block continues to enable the exploration of new chemical space in the search for effective treatments for resistant cancers. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B3368671 5-chloro-1H-Indole-3-methanol CAS No. 215998-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-4,11-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSHSPLKAUXPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591086
Record name (5-Chloro-1H-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215998-11-1
Record name (5-Chloro-1H-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Chloro 1h Indole 3 Methanol and Its Core Structure

Regioselective Synthesis Strategies for 5-chloro-1H-Indole-3-methanol

Regioselectivity is a critical aspect in the synthesis of substituted indoles, ensuring the desired placement of functional groups on the heterocyclic ring. Various strategies have been developed to achieve the regioselective synthesis of this compound, primarily by controlling the formation of the indole (B1671886) core and the introduction of the C3-substituent.

Tailored Precursor Chemistry and Starting Material Transformations

A common and effective strategy for the synthesis of this compound involves a two-step process: the formation of 5-chloro-1H-indole-3-carbaldehyde followed by its reduction.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including indoles. nrochemistry.comorganic-chemistry.org A specific method for the synthesis of 5-chloro-1H-indole-3-carbaldehyde starts from 4-chloro-2-methyl-aniline. google.com This aniline (B41778) derivative is reacted with a Vilsmeier reagent, prepared from anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), at elevated temperatures to yield the desired 5-chloro-1H-indole-3-carbaldehyde with high yield. google.com The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent attacks the electron-rich indole precursor.

Table 1: Synthesis of 5-chloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
Starting MaterialReagentsReaction ConditionsProductYield
4-chloro-2-methyl-aniline1. Vilsmeier reagent (DMF, POCl₃) 2. Saturated Na₂CO₃ solution1. 0 °C to room temp. 2. 85 °C, 5 hours5-chloro-1H-indole-3-carbaldehyde90% google.com

Once the 5-chloro-1H-indole-3-carbaldehyde is obtained, the final step is the reduction of the aldehyde group to a primary alcohol. This transformation can be readily achieved using various reducing agents.

The core 5-chloro-1H-indole structure can be synthesized through classic named reactions in organic chemistry, which offer regioselective control based on the chosen precursors. These include:

Fischer Indole Synthesis: This method involves the reaction of a (4-chlorophenyl)hydrazine with a suitable ketone or aldehyde under acidic conditions. smolecule.com

Bischler-Möhlau Indole Synthesis: This synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline. nih.govrsc.org While historically challenging due to harsh conditions, milder methods have been developed. rsc.org

Madelung Synthesis: This reaction involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. A one-pot sequential multicomponent reaction has been reported for the synthesis of substituted pyrrole-3-carbaldehydes, which also yielded a 2-(5-chloro-1-tosyl-1H-indol-3-yl) derivative, demonstrating the potential of MCRs in constructing complex indole-containing molecules. rsc.org

One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate workup and purification steps. An efficient one-pot synthesis of 5-chloro-3-methyl-8-trifluoromethyl-4H-1,4-benzothiazines has been developed, starting from 2-amino-3-chloro-6-trifluoromethylbenzenethiol and β-ketoesters or β-diketones. researchgate.net This suggests the feasibility of developing similar one-pot protocols for the synthesis of this compound, potentially starting from a suitable chloroaniline derivative. Furthermore, a chemoselective one-pot synthesis of indole–pyrrole (B145914) hybrids has been achieved through the formal [3 + 2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes. nih.govrsc.org

Catalytic Synthesis Routes

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. Both transition metal catalysis and organocatalysis have been employed in the synthesis of indole derivatives.

Transition Metal-Catalyzed Methods (e.g., Palladium, Copper, Nickel)

Transition metals are powerful catalysts for a variety of bond-forming reactions, including those used in indole synthesis.

Palladium: Palladium-catalyzed reactions are widely used for the synthesis of indoles. rsc.org One notable method is the palladium-catalyzed tandem allylic isomerization–furan Diels–Alder reaction, which provides a convergent route to substituted indoles. rsc.org Palladium catalysis has also been instrumental in developing novel entries into the Fischer indole synthesis. organic-chemistry.org The synthesis of indoles via palladium-catalyzed intramolecular cyclization of alkynes and imines has also been reported. organic-chemistry.org Dehydrogenation of indolines to indoles can be achieved by heating in the presence of palladium. google.com

Copper: Copper catalysis has been employed for the regioselective C5–H alkylation of indoles bearing carbonyl functionalities at the C3 position. nih.gov This method allows for the direct functionalization of the indole core. Additionally, a large-scale and commercially feasible synthesis of 5-chloroindole (B142107) has been described via a halogen-halogen exchange reaction from 5-bromoindole (B119039) using cuprous chloride in a one-pot reaction. researchgate.net Copper-catalyzed C-H functionalization at both the C2 and C3 positions of indoles has also been achieved. nih.gov

Nickel: Nickel-catalyzed reactions have been developed for the synthesis of indolines. nih.gov For instance, a nickel/photoredox dual catalysis system allows for the highly regioselective synthesis of indolines from iodoacetanilides and alkenes. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Reactions for Indole Synthesis
MetalReaction TypeStarting MaterialsKey Features
PalladiumTandem Allylic Isomerization–Diels–AlderAllylic acetates with tethered furansConvergent, microwave-accelerated cascade rsc.org
CopperC5–H AlkylationIndoles with C3 carbonyls, α-diazomalonatesRegioselective functionalization of the benzene (B151609) ring nih.gov
CopperHalogen Exchange5-Bromoindole, Cuprous chlorideOne-pot, large-scale synthesis of 5-chloroindole researchgate.net
NickelIndoline (B122111) SynthesisIodoacetanilides, AlkenesHigh regioselectivity, dual catalytic system nih.gov

Organocatalytic and Biocatalytic Transformations

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. A catalytic version of the Vilsmeier-Haack reaction has been developed, which avoids the use of stoichiometric and hazardous POCl₃. orgsyn.org This method can be used for the formylation of indoles under mild conditions.

Biocatalysis: Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions with high selectivity and under environmentally benign conditions. While direct biocatalytic synthesis of this compound is not yet established, related transformations have been reported. For example, the biosynthetic pathway of indole-3-carbaldehyde and its derivatives has been studied in plants like Arabidopsis thaliana. nih.gov Furthermore, chemoenzymatic and biocatalytic approaches have been developed for the synthesis of various indole derivatives, including D-tryptophans from indoles. wikipedia.org These advancements suggest the potential for developing future biocatalytic routes towards halogenated indole alcohols.

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of indole derivatives to enhance sustainability, reduce waste, and improve safety. These approaches often lead to higher yields and shorter reaction times compared to conventional methods. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orglew.ro This technique offers several advantages, including rapid heating, increased reaction rates, and often improved product yields and purity. ajrconline.org In the context of indole synthesis, microwave irradiation has been successfully applied to classical methods like the Fischer, Bischler-Mohlau, and Hemetsberger-Knittel reactions, significantly reducing reaction times from hours to minutes. nih.gov For instance, a solvent-free Bischler indole synthesis can be achieved by irradiating anilines and phenacyl bromides with microwaves for just 45-60 seconds, yielding 2-arylindoles in good yields. organic-chemistry.org The synthesis of chloro-substituted indole derivatives, such as methyl 5-chloro-2-methyl-1H-indole-3-carboxylate, has also been effectively demonstrated using microwave-assisted, palladium-catalyzed heterocyclization, highlighting the applicability of this method for halogenated indole cores. mdpi.com

Ultrasound: The use of ultrasound waves, or sonochemistry, provides an alternative energy source that enhances chemical reactivity through acoustic cavitation. thieme-connect.comnih.gov This process of forming and collapsing microscopic bubbles generates localized high temperatures and pressures, accelerating reaction rates. thieme-connect.com Ultrasound-assisted methods for synthesizing indole derivatives have been shown to be faster and milder than conventional approaches. For example, a palladium-catalyzed coupling-cyclization reaction to form indoles proceeds in significantly higher yield and in a much shorter time under ultrasound irradiation compared to silent conditions. This green synthetic approach is advantageous for its simple procedures, improved yields, and often solvent-free reaction conditions. researchgate.net A solvent-free procedure for creating 3-substituted indoles from indoles and nitroalkenes has been described, driven primarily by sonochemical effects. nih.gov

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.nettandfonline.com They can function as both the solvent and the catalyst in chemical reactions. tandfonline.com In Fischer indole synthesis, Brønsted acidic ionic liquids have been used effectively, providing excellent yields without the need for additional solvents. researchgate.net Novel SO3H-functionalized ionic liquids have been designed and successfully used as recyclable catalysts for Fischer indole synthesis in water, a benign medium. rsc.org The acidity of the ionic liquid is a crucial factor influencing its catalytic activity. rsc.org

Water as Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. "On-water" synthesis, where insoluble reactants are vigorously stirred in water, has been shown to accelerate reactions. An eco-friendly and efficient method for synthesizing bis(3-indolyl)methanes involves the reaction of indoles with various aromatic aldehydes "on-water," often requiring only a trace amount of an inexpensive catalyst like benzoic acid, or in some cases, no external catalyst at all. researchgate.net The combination of water as a solvent with ultrasound irradiation can further enhance the applicability and greenness of synthetic protocols for indole derivatives. thieme-connect.com

Nanocatalysts: Nanocatalysts offer significant advantages in organic synthesis due to their high surface-area-to-volume ratio, which leads to high catalytic efficiency and selectivity. aip.orgresearchgate.net They can be easily separated from the reaction mixture and reused, aligning with green chemistry principles. researchgate.net Various nanocatalysts have been employed for indole synthesis:

Magnetic Nanoparticles (MNPs): Iron oxide (Fe3O4) nanoparticles have been used as a highly effective catalyst for the synthesis of indole derivatives like 6H-indolo[2,3-b]quinoxalines. aip.org L-cysteine immobilized on magnetic nanoparticles creates a magnetically recoverable amino acid nanocatalyst. nih.gov

Copper-based Nanoparticles: Copper oxide (CuO) nanoparticles are inexpensive, safe, and effective catalysts for C-N cross-coupling reactions, such as the N-arylation of indoles. aip.org

Bimetallic Nanoparticles: Cobalt-Rhodium (Co-Rh) heterobimetallic nanoparticles have been used for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to form indoles under mild conditions (1 atm H2, 25 °C), with the catalyst being reusable more than ten times without losing activity. acs.org

Table 1: Comparison of Green Chemistry Approaches in Indole Synthesis

Methodology Key Advantages Example Application
Microwave Rapid heating, reduced reaction times, improved yields. ajrconline.org Fischer indole synthesis, Bischler synthesis. nih.govorganic-chemistry.org
Ultrasound Milder conditions, enhanced reaction rates, improved yields. Pd-catalyzed coupling-cyclization, synthesis of 3-substituted indoles. nih.gov
Ionic Liquids Recyclable, low volatility, can act as catalyst and solvent. researchgate.net Fischer indole synthesis. researchgate.netrsc.org
Water Non-toxic, abundant, inexpensive, "on-water" rate acceleration. researchgate.net Synthesis of bis(3-indolyl)methanes. researchgate.net
Nanocatalysts High efficiency, recyclability, mild reaction conditions. aip.orgresearchgate.net N-arylation of indoles, reductive cyclization. aip.orgacs.org

Functionalization and Derivatization Strategies of the Indole Nucleus and Methanol (B129727) Moiety

Direct C-H activation has become a powerful, atom-economical strategy for functionalizing the indole core, avoiding the need for pre-functionalized starting materials. nih.gov Site-selectivity is a major challenge due to the presence of multiple C-H bonds, but various catalytic systems have been developed to target specific positions on both the pyrrole and benzene rings. nih.gov

C2 and C3 Positions: The pyrrole ring is highly nucleophilic, making the C2 and C3 positions common sites for functionalization. nih.gov Ruthenium-catalyzed C-H arylation of indoles with boronic acids can selectively occur at the C2 position. chemistryviews.org

C4 to C7 Positions: Functionalizing the benzenoid ring (C4-C7) is more challenging. nih.govnih.gov This is often achieved using directing groups (DGs) that guide a metal catalyst to a specific C-H bond.

C4-Arylation: A pivaloyl group at the C3 position can direct palladium-catalyzed C-H arylation to the C4 position. nih.gov Similarly, a formyl group at C3 can direct C4-arylation. nih.gov

C7-Functionalization: An N-P(O)tBu2 group on the indole nitrogen can direct palladium-catalyzed arylation to the C7 position. nih.gov This directing group also facilitates C7 olefination, acylation, and alkylation. nih.gov

Catalyst Systems: Various transition metals are employed for these transformations.

Palladium (Pd): Widely used for C-H arylation at various positions, often guided by directing groups. nih.govnih.govnih.gov

Ruthenium (Ru): Effective for C2-H arylation and can also be used for C7 functionalization with the assistance of a pyrimidine (B1678525) directing group. chemistryviews.orgmdpi.com

Iridium (Ir): An iridium(III) catalyst can be used for decarbonylative direct arylsulfenylation at the C2 and C4 positions, facilitated by a sacrificial adamantoyl-directing group. acs.org

Table 2: Regioselective C-H Functionalization of the Indole Nucleus

Position Catalyst Directing Group (if any) Type of Functionalization
C2 Ru-complex None Arylation with boronic acids. chemistryviews.org
C4 Pd(II) C3-formyl or C3-pivaloyl Arylation with aryl iodides. nih.govnih.gov
C5 Pd(II) C3-pivaloyl Direct arylation. nih.gov
C6 Cu N-P(O)tBu2 Arylation. nih.gov
C7 Pd(II) N-P(O)tBu2 Arylation, olefination, acylation. nih.gov
C7 Ru N-pyridyl Acetoxylation. mdpi.com

Functionalization at the N-1 position of the indole nucleus is crucial for modifying the properties of indole-containing molecules. While challenging due to the weak nucleophilicity of the nitrogen atom, several effective strategies have been developed. mdpi.com

N-Alkylation: General synthesis of N-alkylindoles can be achieved via a [4 + 1] annulative double C-H functionalization of N,N-dialkylanilines. acs.org This method features high functional group compatibility and can be used for late-stage functionalization of complex molecules. acs.org

N-Arylation: Transition-metal-free N-arylation can be achieved through methods like intramolecular nucleophilic aromatic substitution (Smiles rearrangement). mdpi.com Palladium-catalyzed reactions are also common, enabling the coupling of indoles with aryl halides. beilstein-journals.org Copper oxide (CuO) nanoparticles serve as a reusable catalyst for the N-arylation of indoles with aryl halides. aip.org

N-Prenylation: Palladium(II)-catalyzed coupling of indole with 2-methyl-2-butene (B146552) provides a direct route to N-prenylated indoles, a transformation that tolerates a broad range of functional groups. beilstein-journals.org

Indirect Methods: Chiral N-functionalized indoles can be synthesized via the enantioselective N-alkylation of precursors like indolines or isatins, followed by oxidation or other transformations to form the indole ring. mdpi.com

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous synthesis, is a modern paradigm in chemical manufacturing that offers significant advantages over traditional batch processing. mdpi.comnih.gov Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This technology provides superior control over reaction parameters (temperature, pressure, time), enhances safety, and facilitates scalability. mdpi.comresearchgate.net

The Fischer indole synthesis has been widely adapted to flow chemistry systems. researchgate.net

High-Temperature/Pressure Conditions: Using stainless steel coils as reactors, high temperatures and pressures can be applied to dramatically reduce reaction times. The synthesis of tetrahydrocarbazole via the Fischer method can be completed in 3 minutes at 200 °C, achieving a productivity of 25 g per hour. mdpi.com

Microwave-Assisted Flow Synthesis (MAOS): Combining flow reactors with microwave heating further accelerates reactions. The Hemetsberger–Knittel synthesis of indole-2-carboxylates in a flow system at 165 °C achieves similar yields to microwave batch methods but with a reaction time of about 1 minute, compared to 10 minutes for the batch process. mdpi.com

Packed-Bed Reactors: Tubing packed with a solid acid catalyst like Amberlite IR 120 H can be used to effectively synthesize tetrahydrocarbazole at 90 °C with a residence time of 5 minutes.

Ionic Liquids in Flow: The use of ionic liquids as a recyclable solvent has been implemented in the flow synthesis of 3-methylindole, enhancing the sustainability of the process.

Solid-Phase Organic Synthesis for Library Generation

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for applications in drug discovery and materials science. nih.gov In this methodology, the starting material is covalently attached to an insoluble polymer support (resin), and reactions are carried out in sequence. Excess reagents and by-products are easily removed by filtration and washing, simplifying purification.

Several strategies have been developed for the synthesis of indole derivatives on solid supports:

Scaffold Construction on Resin: The indole scaffold itself can be constructed on the solid phase. For example, o-allyl anilines can be cycloaded onto a polymer-bound selenenyl bromide resin to afford solid-supported indoline scaffolds. nih.gov

Functionalization and Cleavage: Once the core structure is attached to the resin, it can be functionalized in various ways. The final product is then cleaved from the support. Different cleavage methods can be employed to generate diverse products from a common resin-bound intermediate. For instance, a single indoline scaffold on a resin can be cleaved via:

Traceless reduction to yield 2-methyl indolines. nih.gov

Oxidative elimination to produce 2-methyl indoles. nih.gov

Peptide-Indole Hybrids: Solid-phase peptide synthesis (SPPS) methodology has been used to create libraries of peptide-heterocycle hybrids by conjugating indole-3-carboxylic acid with short dipeptide motifs. rsc.orgnih.gov This involves sequential coupling and deprotection steps on a resin support. nih.gov

The use of SPOS allows for the construction of small combinatorial libraries of indole derivatives, demonstrating the utility of this methodology for chemical biology and the drug discovery process. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 1h Indole 3 Methanol

Electrophilic Aromatic Substitution Dynamics on the Chlorinated Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The pyrrole (B145914) moiety is significantly more reactive than the benzene (B151609) portion of the molecule. In unsubstituted indoles, electrophilic attack occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) without disrupting the aromaticity of the benzene ring.

However, in 5-chloro-1H-indole-3-methanol, the C3 position is already substituted with the methanol (B129727) group. This directs subsequent electrophilic attacks to other positions on the indole ring system. The reactivity and regioselectivity are governed by the electronic effects of the existing substituents:

The Indole Nitrogen: The lone pair of electrons on the nitrogen atom strongly activates the pyrrole ring and directs electrophiles to the C3 and C2 positions.

The Chloro Group at C5: Chlorine is an electronegative atom and deactivates the benzene ring towards electrophilic attack through a negative inductive effect (-I). However, through resonance (+R effect), its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho (C4, C6) and para (C7) positions.

The Methanol Group at C3: This group blocks the most nucleophilic C3 site.

Given these factors, electrophilic substitution on this compound is expected to occur primarily on the benzene ring. The directing influence of the chloro group and the indole nitrogen will favor substitution at the C4, C6, and C7 positions. For instance, nitration of 2-methylindole (B41428) under acidic conditions (which protonates C3, deactivating the pyrrole ring) results in substitution at the C5 position, demonstrating that attack on the benzene ring is feasible. acs.org

A common electrophilic substitution reaction involving indoles is the Friedel-Crafts type reaction. For example, 5-chloro-1H-indole can undergo C3-benzylation when reacted with diphenylmethanol (B121723) in the presence of a molecular iodine catalyst, affording 3-benzhydryl-5-chloro-1H-indole in good yield. nih.gov This highlights the nucleophilic character of the chloro-substituted indole ring.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Indoles
Indole DerivativeReactionMajor Product PositionReference
IndoleVilsmeier-Haack FormylationC3General Knowledge
2-MethylindoleNitration (HNO₃/H₂SO₄)C5 acs.org
5-Chloro-1H-indoleBenzylation with Diphenylmethanol (I₂ catalyst)C3 nih.gov

Nucleophilic Substitution and Elimination Reactions at the Methanol Side Chain

The methanol group at the C3 position is a primary alcohol and can participate in nucleophilic substitution reactions. The hydroxyl (-OH) group is a poor leaving group, but it can be activated under acidic conditions. Protonation of the hydroxyl group by an acid catalyst forms a good leaving group, water (H₂O).

The departure of water generates a resonance-stabilized carbocation, known as an azafulvenium ion or indolyl-3-methyl cation. This cation is highly stabilized due to the delocalization of the positive charge onto the indole nitrogen. This stability strongly favors an Sₙ1-type mechanism for nucleophilic substitution reactions.

Mechanism of Sₙ1 Reaction:

Protonation: The hydroxyl group is protonated by an acid.

Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, forming a stable indolyl-3-methyl carbocation.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation, forming a new C-Nu bond.

This Sₙ1 pathway allows for the reaction of indolylmethanols with a wide range of nucleophiles, including other indoles, arenes, thiols, and alcohols. For instance, the reaction of indole-3-methanol derivatives with other indoles to form diindolylmethanes (DIMs) is a well-established transformation, often catalyzed by acids like iodine.

Table 2: Examples of Nucleophilic Substitution on Indole-3-methanol Derivatives
Indole-3-methanol DerivativeNucleophileCatalyst/ConditionsProduct TypeReference
Trifluoromethyl(indolyl)phenylmethanolIndoleIodineUnsymmetrical Diindolylmethane nih.gov
Indolyl alcoholVarious NucleophilesCatalyst-free, "on water"3-Indolyl derivatives nih.gov

Elimination reactions from the methanol side chain are less common but could potentially occur under strongly acidic conditions and high temperatures, leading to the formation of a 3-methylene-3H-indole intermediate.

Oxidation and Reduction Chemistry of the Indole and Methanol Functionalities

Oxidation: The indole nucleus and the primary alcohol functionality of this compound are both susceptible to oxidation.

Oxidation of the Methanol Group: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. The oxidation of indole-3-methanol to indole-3-aldehyde is a known transformation. wikipedia.org This can be achieved using various oxidizing agents. For example, indole-3-methanol is an intermediate in the oxidation of indole-3-acetic acid catalyzed by peroxidase. wikipedia.org

Oxidation of the Indole Ring: The electron-rich indole ring can also be oxidized. The electrochemical and persulfate-mediated oxidation of indole-3-methanol have been studied. The electrochemical oxidation follows an ECE (electrochemical-chemical-electrochemical) mechanism, involving multiple electron transfer steps. The oxidation with persulfate (S₂O₈²⁻) follows pseudo-first-order kinetics.

Reduction: The primary alcohol of the methanol group is already in a relatively low oxidation state and is not typically subject to further reduction. However, the indole ring can be reduced under certain conditions, for example, by catalytic hydrogenation, to form indoline (B122111) (2,3-dihydroindole) derivatives. The reduction of the benzene ring portion would require more forcing conditions.

Conversely, the synthesis of indole-3-methanol often involves the reduction of indole-3-carbaldehyde. This reduction is commonly performed using reducing agents like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol. This demonstrates the accessibility of the alcohol from the corresponding aldehyde.

Rearrangement and Cyclization Reactions

Indole-3-methanol and its derivatives are valuable precursors for various cyclization reactions to form more complex heterocyclic systems.

Acid-Catalyzed Dimerization/Trimerization: In the presence of acid, indole-3-methanol can undergo self-condensation reactions. The initially formed carbocation can be attacked by another molecule of indole-3-methanol, leading to the formation of diindolylmethane and potentially higher oligomers.

(3+2) Annulation: 2-Indolylmethanols have been shown to undergo Lewis-acid-catalyzed (3+2) annulation with propargylic alcohols. This reaction proceeds through a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade to produce cyclopenta[b]indoles. While this has been demonstrated for the 2-isomer, similar reactivity could be explored for 3-indolylmethanols like this compound, potentially leading to different fused ring systems.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines, a common scaffold in alkaloids. The classical reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While this compound is not a direct substrate for the classical Pictet-Spengler reaction, its structural motif is closely related to the products. It serves as a key building block in syntheses that may lead to precursors for such cyclizations. The reaction mechanism involves the formation of an iminium ion which then acts as the electrophile for the intramolecular cyclization onto the nucleophilic C2 position of the indole ring.

Reaction Kinetics and Pathway Elucidation Studies

Mechanistic studies and reaction kinetics provide fundamental insights into the reactivity of this compound.

Oxidation Kinetics: The kinetics of the oxidation of indole-3-methanol by persulfate (S₂O₈²⁻) have been investigated. The reaction follows pseudo-first-order kinetics with respect to the indole substrate. It proceeds with a second-order rate constant of (0.13 ± 0.005) dm³ mol⁻¹ s⁻¹.

Mechanistic Pathways: The electrochemical oxidation of indole-3-methanol has been shown to proceed via an ECE (electrochemical-chemical-electrochemical) mechanism. This indicates a sequence of an initial electron transfer (E), followed by a chemical reaction of the generated intermediate (C), and a subsequent electron transfer (E).

Nucleophilic Substitution Mechanism: As discussed in section 3.2, nucleophilic substitution at the methanol side chain is proposed to proceed via an Sₙ1 mechanism. This is supported by the high stability of the intermediate indolyl-3-methyl carbocation, which is resonance-stabilized. This pathway is favored in reactions such as the catalyst-free dehydrative coupling of indolyl alcohols with various nucleophiles in water. nih.gov

Theoretical and Computational Chemistry of 5 Chloro 1h Indole 3 Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of indole (B1671886) derivatives. semanticscholar.org DFT methods are chosen for their balance of computational cost and accuracy in predicting molecular properties. youtube.com

Commonly employed functionals for studying indole compounds include the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, as well as CAM-B3LYP and M06-2X. These are typically paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a flexible description of the electron distribution, including polarization and diffuse functions necessary for accurately modeling non-covalent interactions and potential hydrogen bonding. Such calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties, which are crucial for the analyses described in the following sections.

Molecular Dynamics Simulations for Conformational Analysis and Stability

The flexibility of the 3-methanol side chain in 5-chloro-1H-indole-3-methanol necessitates a thorough conformational analysis to identify stable low-energy structures. Molecular dynamics (MD) simulations can be used to explore the conformational landscape over time, but a more direct approach for a molecule of this size is a Potential Energy Surface (PES) scan.

In a PES scan, key dihedral angles are systematically rotated, and at each step, the molecule's energy is calculated after relaxing the remaining geometrical parameters. For a molecule like indole-3-carbinol (B1674136), the critical dihedral angles are those defining the orientation of the hydroxymethyl group relative to the indole ring (e.g., C7-C8-C16-O19 and C8-C16-O19-H20 in the standard numbering for indole-3-carbinol). The resulting PES plot reveals energy minima corresponding to the most stable conformers. A study on indole-3-carbinol using a PES scan at the DFT/B3LYP/6-311++G(d,p) level identified five stable conformers.

Table 1: Stable Conformers of Indole-3-Carbinol Identified by PES Scan Data based on a study of the parent compound, indole-3-carbinol.

Conformer Dihedral Angle 1 (C7-C8-C16-O19) Dihedral Angle 2 (C8-C16-O19-H20) Relative Energy (kcal/mol)
Conf. 1 90.5° 179.5° 0.00
Conf. 2 88.5° 64.5° 0.25
Conf. 3 -88.5° -64.5° 0.25
Conf. 4 -90.5° -179.5° 0.00

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical global reactivity descriptor. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For the stable conformers of indole-3-carbinol, the HOMO is typically a π-bonding orbital spread across the entire molecule, while the LUMO is a π*-antibonding orbital localized primarily on the indole ring.

Table 2: Frontier Molecular Orbital Energies for Indole-3-Carbinol Conformers Data based on a study of the parent compound, indole-3-carbinol, in the gas phase.

Conformer HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV)
Conf. 1 -5.98 -0.82 5.16

Reaction Mechanism Modeling and Transition State Characterization

Solvent Effects and Solvation Models in Computational Predictions

Reactions and molecular properties are significantly influenced by the surrounding solvent. Computational models must account for these interactions to provide realistic predictions. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism (IEFPCM), are commonly used. These models treat the solvent as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of solvation.

These models can be used to calculate properties in different solvents, predicting how factors like solvent polarity affect conformational stability, electronic spectra, and dipole moments. researchgate.net For instance, theoretical UV-Vis spectra for indole-3-carbinol have been simulated in both methanol (B129727) and water using the IEFPCM model to understand the effect of the solvent on electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netnih.gov It is plotted on top of an electron iso-density surface and is invaluable for predicting the reactive sites of a molecule. youtube.com

The MEP map is color-coded to represent different potential values:

Red regions indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. youtube.comnih.gov

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. youtube.comnih.gov

Green regions represent areas of neutral or near-zero potential. nih.gov

For an indole derivative like this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen and chlorine atoms and parts of the π-system of the indole ring, indicating sites for electrophilic interaction. Positive potential (blue) would be expected around the hydroxyl and amine hydrogens, highlighting them as sites for nucleophilic interaction. researchgate.netresearchgate.net

Exploration of Biological Activities and Molecular Interactions in Vitro Studies

Investigation of Molecular Target Identification and Binding Affinities

The biological effects of a compound are largely determined by its interaction with specific molecular targets within the cell. For derivatives of 5-chloro-1H-indole-3-methanol, specific targets have been identified. A notable example is the derivative [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), which has shown a high binding affinity for P/Q-type Ca2+ channels in rat cerebrocortical nerve terminals. nih.gov This interaction is crucial as these channels play a key role in neurotransmitter release.

While direct binding affinity data for this compound is not extensively documented, research on analogous compounds provides valuable insights. For instance, another chloro-indole derivative, (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone, has been identified as an antagonist for the histamine (B1213489) H(4) receptor, with pKi values reaching up to 7.5. nih.gov Furthermore, the parent compound, indole-3-carbinol (B1674136) (I3C), is known to interact with a variety of targets, including cyclin-dependent kinases (CDKs), retinoblastoma protein, and the Bax/Bcl-2 family of proteins, which are central to its anticancer properties. merckmillipore.com

Enzymatic Activity Modulation and Inhibition Kinetics

The modulation of enzyme activity is a key mechanism through which bioactive compounds exert their effects. The derivative CIM has been shown to inhibit several enzymes in the Ca2+/calmodulin signaling pathway, including adenylate cyclase (AC) and protein kinase A (PKA). nih.gov This inhibition is a direct consequence of its primary interaction with P/Q-type Ca2+ channels, which leads to a reduction in intracellular calcium levels. nih.gov

Cellular Pathway Perturbation Studies

The interaction of a compound with its molecular targets can lead to disruptions in cellular pathways, affecting processes such as cell cycle progression and apoptosis. The CIM derivative, by inhibiting the Ca2+/calmodulin/AC/PKA signaling pathway, effectively perturbs this critical cellular communication route. nih.gov This disruption ultimately leads to a dose-dependent inhibition of glutamate (B1630785) release from nerve terminals. nih.gov

Furthermore, studies on the parent compound, I3C, have demonstrated its ability to induce G1 cell cycle arrest and apoptosis in various cancer cell lines. merckmillipore.comresearchgate.net For instance, in pre-B acute lymphoblastic leukemia cells, I3C was found to upregulate the expression of p53 and p21, key regulators of the cell cycle, while downregulating the oncogene c-Myc. researchgate.net In human adeno carcinoma cells, I3C induces apoptosis through the mitochondrial pathway, involving the release of cytochrome-c. nih.gov The cytotoxic activity of indole (B1671886) Schiff bases derived from a 5-chloro-indole scaffold has also been demonstrated against breast cancer cell lines. orientjchem.org

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent analogs. For indole-based compounds, SAR studies have revealed the importance of specific substitutions on the indole ring.

For example, in a series of indole-based HIV-1 fusion inhibitors, the nature and position of substituents on the indole scaffold were found to be critical for their antiviral activity. nih.gov Similarly, in the development of factor Xa inhibitors, a 3-chloroindole-7-yl moiety was identified as a key pharmacophore, with the 3-chloro substituent intended to interact with Tyr228 in the enzyme's active site. acs.org The study of (S)-5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, a Dishevelled 1 inhibitor, highlighted the importance of the indole nucleus and the 3,5-dimethylphenyl group for its anticancer activity. mdpi.com These studies collectively indicate that the chloro-substitution on the indole ring can significantly impact the biological activity of the compound.

Mechanisms of Action at the Sub-Cellular and Molecular Levels

The mechanism of action for the CIM derivative has been elucidated at the molecular level. It involves the direct suppression of P/Q-type Ca2+ channels, which leads to a decrease in Ca2+ influx into the cell. nih.gov This reduction in intracellular calcium then attenuates the activation of the Ca2+/calmodulin/AC/PKA signaling cascade, ultimately inhibiting glutamate release from synaptosomes. nih.gov This targeted action highlights a specific mechanism through which this class of compounds can modulate neuronal activity.

At the sub-cellular level, the parent compound I3C is known to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. merckmillipore.com This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, key executioners of apoptosis. merckmillipore.com

In Vitro Antimicrobial Activity Assessment

The antimicrobial properties of various plant-derived extracts containing indole compounds have been a subject of investigation. While specific data on the antimicrobial activity of this compound is limited, studies on related compounds and extracts provide some context.

Methanol (B129727) extracts from various plants have demonstrated broad-spectrum antibacterial and antifungal activities against a range of pathogenic strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.gov The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). For instance, methanol extracts of certain medicinal plants have shown significant activity against both gram-positive and gram-negative bacteria. nih.gov Similarly, methanol extracts of Origanum vulgare have been reported to exhibit promising antibacterial activity. semanticscholar.org

While these findings are not specific to this compound, they suggest that indole compounds and their derivatives are a promising class of molecules for the development of new antimicrobial agents. Further research is needed to specifically assess the antibacterial and antifungal spectrum of this compound.

Advanced Analytical Methodologies for Research on 5 Chloro 1h Indole 3 Methanol

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of "5-chloro-1H-indole-3-methanol," providing highly accurate mass measurements that are critical for determining its elemental composition. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This level of precision allows for the confident assignment of a molecular formula from the measured exact mass.

For "this compound" (C9H8ClNO), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would verify this mass, distinguishing it from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is pivotal for analyzing the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecule [M+H]+, a characteristic fragmentation pattern is generated. This pattern serves as a structural fingerprint, providing insights into the molecule's connectivity.

Hypothetical Fragmentation Pathway for this compound:

A plausible fragmentation pathway for protonated "this compound" would likely initiate with the loss of a water molecule (-18 Da) from the hydroxymethyl group, leading to the formation of a stable quinone methide-like intermediate. Subsequent fragmentation could involve the loss of a chlorine radical or other characteristic cleavages of the indole (B1671886) ring, providing definitive structural information.

When "this compound" is present in complex matrices, such as reaction mixtures or biological samples, its direct analysis by HRMS is challenging due to the presence of interfering components. The coupling of liquid chromatography (LC) or ultra-high-performance liquid chromatography (UPLC) with HRMS/MS provides a powerful solution for the separation, detection, and identification of the target compound.

UPLC, with its use of smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. The chromatographic separation step ensures that "this compound" is isolated from other components before it enters the mass spectrometer. This minimizes ion suppression effects and allows for clearer mass spectra to be obtained.

The subsequent analysis by HRMS/MS provides both the accurate mass of the parent ion and the fragmentation pattern of the chromatographically separated compound. This combination of retention time, accurate mass, and fragmentation data offers a very high degree of confidence in the identification and quantification of "this compound" in complex mixtures.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR, advanced pulse sequences)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structure elucidation of organic molecules like "this compound". While 1D ¹H and ¹³C NMR provide fundamental information, advanced NMR techniques are necessary for complete and unambiguous structural assignment. researchgate.net

2D NMR Techniques:

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms within the molecule. Key 2D NMR experiments for "this compound" would include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the indole ring and the methylene (B1212753) protons of the methanol (B129727) group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two or three bonds. researchgate.net It is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton by connecting different spin systems. For instance, an HMBC correlation between the methylene protons of the methanol group and the C3 and C3a carbons of the indole ring would confirm the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be useful for conformational analysis.

Advanced Pulse Sequences:

Modern NMR spectroscopy utilizes a variety of advanced pulse sequences to enhance spectral quality and extract more detailed information. rsc.orgstrath.ac.uk For nitrogen-containing heterocycles like "this compound," ¹H-¹⁵N HMBC experiments can be employed to determine the ¹⁵N chemical shift and probe the electronic environment of the nitrogen atom. researchgate.net

Solid-State NMR:

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of "this compound" in its crystalline form. This can be particularly useful for studying polymorphism and intermolecular interactions in the solid state.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for "this compound", which can be confirmed and unambiguously assigned using the advanced NMR techniques described above. youtube.comchemicalbook.com

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
N-H~8.1-COSY with H4, H7; HMBC to C2, C3a, C7a
H-2~7.2~124HMBC to C3, C3a, C7a
H-4~7.6~122COSY with H-6; HMBC to C5, C6, C7a
H-6~7.1~120COSY with H-4, H-7; HMBC to C4, C5, C7a
H-7~7.5~112COSY with H-6; HMBC to C5, C7a
-CH₂OH~4.8~58HMBC to C2, C3, C3a
-CH₂OH~1.5 (t)-COSY with -CH₂OH protons
C-2-~124HMBC from N-H, H-2, -CH₂OH
C-3-~112HMBC from H-2, -CH₂OH
C-3a-~128HMBC from N-H, H-2, H-4, -CH₂OH
C-4-~122HMBC from N-H, H-6
C-5-~128HMBC from H-4, H-6, H-7
C-6-~120HMBC from H-4, H-7
C-7-~112HMBC from H-6
C-7a-~135HMBC from N-H, H-2, H-4, H-7

X-ray Crystallography for Single Crystal Structure Determination

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The resulting crystal structure would reveal:

The planarity of the indole ring system.

The conformation of the methanol substituent relative to the indole ring.

The intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological macromolecules.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups. montclair.edu For "this compound," these techniques can be used to confirm the presence of key structural features and gain insights into its conformation.

FT-IR Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. researchgate.net The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for:

N-H stretch: A sharp band around 3400 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond. mdpi.com

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the methanol substituent.

C-H aromatic stretch: Bands just above 3000 cm⁻¹.

C=C aromatic stretch: Strong absorptions in the 1450-1600 cm⁻¹ region, characteristic of the indole ring. mdpi.com

C-O stretch: A band in the 1000-1200 cm⁻¹ region.

C-Cl stretch: A band in the 600-800 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would provide additional information about the vibrations of the indole ring and the C-Cl bond. nih.gov

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which can be used for identification and conformational analysis.

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Signal
N-H (indole)~3400 (sharp)Moderate
O-H (alcohol)3200-3600 (broad)Weak
C-H (aromatic)>3000Strong
C=C (aromatic)1450-1600Strong
C-O (alcohol)1000-1200Moderate
C-Cl600-800Strong

Advanced Chromatographic Separation and Purification Techniques

The isolation and purification of "this compound" and its analogues often require advanced chromatographic techniques to achieve the high purity necessary for analytical characterization and further studies. warwick.ac.uk

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of compounds on a larger scale than analytical HPLC. springernature.comrjptonline.orgresearchgate.netspringernature.com It utilizes the same principles of separation but employs larger columns and higher flow rates to handle greater sample loads. labcompare.com

This technique would be particularly useful for:

Purification of synthetic "this compound": To remove starting materials, reagents, and byproducts from a chemical synthesis.

Isolation of analogues: If a library of related compounds is synthesized, preparative HPLC can be used to isolate each individual analogue.

Separation of metabolites: In metabolic studies, preparative HPLC can be employed to isolate and purify metabolites of "this compound" from biological matrices for subsequent structural characterization.

The choice of stationary phase (e.g., reversed-phase C18, normal-phase silica) and mobile phase is critical for achieving optimal separation. Method development is typically performed on an analytical scale before being scaled up to a preparative system.

Chiral Chromatography for Enantiomeric Separations

Chiral chromatography is a crucial technique for the separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral compound. Enantiomers possess identical physical and chemical properties in an achiral environment but can exhibit significant differences in biological activity. The separation is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times on a chromatographic system. This is most commonly accomplished by using a chiral stationary phase (CSP). csfarmacie.czchiralpedia.com

The fundamental principle of chiral recognition on a CSP relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. chiralpedia.com For effective separation, a minimum of three points of interaction between the analyte and the CSP are generally required, a concept known as the "three-point interaction model". These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and inclusion complexing. csfarmacie.cz

For indole derivatives, particularly those with a chiral center like this compound, polysaccharide-based CSPs are widely employed. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability for resolving a wide range of chiral compounds. oup.comresearchgate.netoup.com The introduction of chloro groups onto the phenylcarbamate moieties of these polysaccharide derivatives has been shown to enhance chiral recognition in some cases. oup.com

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary modalities for this type of separation. csfarmacie.czoup.com The choice of mobile phase is critical for optimizing separation and can range from normal-phase (e.g., hexane/alkanol mixtures) to reversed-phase and polar organic modes. lcms.czmdpi.com

While direct research on the enantiomeric separation of this compound is not extensively published, methodologies applied to structurally similar compounds provide a strong basis for method development. For instance, the separation of chiral 5-chloro-inden-1-one derivatives has been successfully achieved using an amylose tris-(3,5-dimethylphenylcarbamate) CSP (Chiralpak AD-H). nih.gov Similarly, various indole-3-propanamide derivatives have been resolved using cellulose-based columns in SFC with carbon dioxide and methanol as the mobile phase. oup.comoup.com

Below is a table summarizing typical conditions used for the chiral separation of related indole derivatives, which can serve as a starting point for developing a method for this compound.

Chiral Stationary Phase (CSP)Analyte TypeChromatography ModeTypical Mobile PhaseDetectionReference
Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)Chlorinated chiral compounds, Indole derivativesHPLC (Normal Phase)Hexane/Ethanol with Diethylamine (DEA)PDA/UV nih.govnih.gov
Cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)Indole derivativesHPLC (Normal Phase)Hexane/2-PropanolUV (230 nm) researchgate.net
Cellulose tris-(3,5-dichlorophenylcarbamate)Indole-3-propanamide derivativesSFCCO2/MethanolUV oup.comoup.com
Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG-3)Various pharmaceuticalsHPLC (Multiple modes)Polar-organic, Reversed-phase, HILICUV/MS nih.gov

Counter-Current Chromatography (CCC) for Complex Mixture Resolution

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that utilizes two immiscible liquid phases without a solid support matrix. wikipedia.org One liquid phase serves as the stationary phase, which is retained in the column by centrifugal force, while the other acts as the mobile phase and is pumped through it. wikipedia.org This technique separates compounds based on their differential partitioning between the two liquid phases, described by the partition coefficient (K). aocs.org

A significant advantage of CCC is the elimination of a solid support, which prevents the irreversible adsorption of analytes and ensures high sample recovery. wikipedia.orgmdpi.com This makes it particularly suitable for the preparative-scale isolation and purification of target compounds from complex mixtures, such as natural product extracts or synthetic reaction broths. mdpi.comnih.gov The high loading capacity and relatively low solvent consumption further enhance its utility in research settings. mdpi.com

CCC is well-suited for the separation of indole alkaloids and related derivatives from complex matrices. nih.govacs.org The selection of an appropriate biphasic solvent system is the most critical step in developing a CCC method. The ideal system provides a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0, and adequate settling time for the two phases. aocs.org Common solvent systems for indole derivatives include the hexane-ethyl acetate-methanol-water (HEMWat) family. nih.gov

A powerful variant of the technique is pH-zone-refining CCC, which is especially effective for separating ionizable compounds like alkaloids. In this method, a retaining base (e.g., triethylamine) is added to the stationary phase and a displacing acid (e.g., HCl) is added to the mobile phase. This creates a pH gradient along the column, causing analytes to focus into sharp, well-separated zones based on their pKa values and hydrophobicity, allowing for the separation of closely related compounds like epimers. nih.gov

The following table provides an example of a solvent system and parameters used in the successful separation of indole alkaloids, which could be adapted for the purification of this compound from a complex reaction mixture.

ParameterDescription/ValuePurposeReference
TechniquepH-Zone-Refining Counter-Current ChromatographySeparation of ionizable indole alkaloids nih.gov
Solvent SystemHexane–ethyl acetate–methanol–water (5:5:2:8, v/v)Provides two immiscible phases for partitioning nih.gov
Stationary PhaseUpper organic phase + 20 mM Triethylamine (TEA)Retains basic compounds nih.gov
Mobile PhaseLower aqueous phase + 5-10 mM Hydrochloric Acid (HCl)Elutes and displaces compounds based on pKa nih.gov
Rotational Speed850 rpmMaintains stationary phase retention nih.gov
DetectionUV (254 nm)Monitors the column effluent for separated compounds nih.gov

Spectrophotometric Methods for Quantitative Analysis in Research Settings

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a widely used analytical technique for the quantitative determination of compounds in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The indole ring system, which forms the core of this compound, is a strong chromophore that absorbs light in the near-ultraviolet region. acs.org The UV spectrum of indole and its simple derivatives typically exhibits two main absorption bands. For indole-3-methanol (also known as indole-3-carbinol), experimental spectra recorded in methanol show a maximum absorbance (λmax) around 280 nm, with other characteristic peaks also present. tsijournals.com This intrinsic absorbance allows for direct quantitative analysis in research settings, provided the sample matrix is free of interfering substances that absorb at the same wavelength.

For enhanced specificity and sensitivity, particularly in complex biological or chemical matrices, colorimetric methods can be employed. A well-established method for the quantitative determination of indole-3-methanol involves a coupling reaction with p-dimethylaminocinnamaldehyde at an acidic pH. nih.gov This reaction forms a highly colored azafulvenium salt, which has a strong absorbance in the visible region of the spectrum. The intensity of the color produced is proportional to the concentration of indole-3-methanol, allowing for accurate quantification even in small samples. nih.gov This method was specifically developed for quantifying indole-3-methanol as a product of enzymatic reactions. nih.govnih.gov

The table below summarizes key aspects of spectrophotometric methods applicable to the analysis of this compound in research contexts.

MethodPrincipleReagent(s)Typical λmaxApplication NotesReference
Direct UV SpectrophotometryInherent UV absorbance of the indole chromophore.None (requires pure solvent like methanol or ethanol).~280-290 nmSimple and non-destructive. Requires samples free from interfering UV-absorbing impurities. acs.orgtsijournals.com
Colorimetric AssayFormation of a colored azafulvenium salt.p-dimethylaminocinnamaldehyde in an acidic medium.Visible region (exact λmax depends on specific conditions)Highly sensitive and specific for indole-3-methanol. Suitable for complex matrices. nih.gov

Derivatives and Analogues of 5 Chloro 1h Indole 3 Methanol: Synthesis and Structure Function Correlations

Design and Synthesis of Chemically Modified Analogues

The rational design of analogues of 5-chloro-1H-indole-3-methanol is often guided by the objective of enhancing its interaction with a specific biological target. The synthesis of these analogues typically begins with a suitable precursor, such as 5-chloroindole (B142107) or a derivative thereof. A common synthetic route involves the formylation of the indole (B1671886) ring at the C-3 position, followed by reduction to the corresponding methanol (B129727).

For instance, a synthetic pathway can commence with 5-chloro-indole-2-carboxylate, which can be formylated at the C-3 position. This intermediate, 5-chloro-3-formyl indole-2-carboxylate, serves as a versatile precursor. The aldehyde group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield the core structure of this compound, which can then be further modified nih.gov. The synthesis of the starting 5-chloroindole itself can be achieved through various methods, including the classical Fischer indole synthesis or more modern palladium-assisted cyclizations nih.gov.

The design of new analogues focuses on three main areas: modification of the indole nitrogen (N-1 position), substitution on the benzene (B151609) portion of the indole ring, and alteration of the 3-methanol side chain. These modifications aim to probe the steric and electronic requirements of the target binding site to establish a structure-activity relationship (SAR).

Systematic Variation of Substituents on the Indole Ring System

The electronic properties of the indole ring can be systematically modulated by introducing various substituents onto the benzene ring portion. The presence of the chloro group at the 5-position already imparts specific electronic characteristics. Further substitutions can be explored to fine-tune these properties.

Common modifications include the introduction of:

Electron-donating groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase the electron density of the indole ring, potentially enhancing its nucleophilicity and altering its interaction with biological targets.

Electron-withdrawing groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density, which can influence the pKa of the indole N-H and affect hydrogen bonding capabilities.

The synthesis of these substituted analogues often requires starting from an appropriately substituted aniline (B41778) in a Fischer indole synthesis or employing regioselective aromatic substitution reactions on the 5-chloroindole core, although the latter can be challenging due to the directing effects of the existing substituents. For example, N-1 substitution with a bulky group like a 4-chloro-3-nitrobenzenesulfonyl group has been shown to significantly alter the biological properties of the parent indole-3-carbinol (B1674136) nih.gov.

Table 1: Examples of Proposed Substitutions on the Indole Ring of this compound

Position of SubstitutionType of SubstituentExamplePotential Effect
N-1Alkyl/ArylBenzyl, PhenylsulfonylModify lipophilicity, steric bulk, and metabolic stability
C-2Small AlkylMethylInfluence planarity and steric interactions
C-4Halogen/MethoxyFluoro, MethoxyAlter electronic distribution and hydrogen bonding potential
C-6Halogen/MethoxyFluoro, MethoxyModulate electronic properties and metabolic stability
C-7HalogenFluoroIntroduce specific electronic and steric effects

Diversification of the Methanol Side Chain

The 3-methanol side chain is a key site for diversification, as it can be readily modified to introduce a wide range of functional groups. The hydroxyl group can be converted into other functionalities or used as a handle to attach larger moieties.

Key diversification strategies include:

Esterification/Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers, allowing for the introduction of various alkyl or aryl groups. This modifies the compound's lipophilicity and hydrogen bonding capacity.

Oxidation: The primary alcohol can be oxidized to an aldehyde (3-formyl) or a carboxylic acid (indole-3-carboxylic acid). These functional groups are versatile handles for further reactions, such as reductive amination or amide bond formation, to introduce nitrogen-containing substituents nih.gov.

Conversion to Halide: The alcohol can be converted to a chloromethyl or bromomethyl group, creating an electrophilic site for substitution reactions with various nucleophiles (e.g., amines, thiols, cyanides).

Friedel-Crafts Alkylation: Indole-3-methanols are known to act as precursors to carbocation intermediates under acidic conditions. These intermediates can then react with various nucleophiles, including other indoles or aromatic compounds, in Friedel-Crafts-type reactions to form more complex structures like diindolylmethanes nih.govbeilstein-journals.org.

For example, the reaction of 5-chloro-1H-indole with various benzylic alcohols, a reaction analogous to modifying the side chain, can be catalyzed by molecular iodine to produce C-3 benzylated indoles nih.gov. This demonstrates a method for creating a carbon-carbon bond at the C-3 position to introduce larger arylmethyl groups in place of the simple methanol.

Elucidation of Structure-Reactivity Relationships

Understanding the relationship between the chemical structure of the analogues and their reactivity or biological activity is the primary goal of synthesizing these derivatives. Structure-reactivity relationships (SRRs) are often established by comparing the chemical reactivity of the synthesized compounds in specific reactions. For instance, the nucleophilicity of the indole ring at the C-3 position can be influenced by substituents, affecting its participation in electrophilic substitution reactions.

In a biological context, structure-activity relationships (SARs) are determined by screening the synthesized analogues in relevant assays. For example, a study on N-substituted indole derivatives as Mcl-1 inhibitors analyzed how modifications to the indole core, a hydrophobic tail, and an acidic chain influenced the binding affinity x-mol.com. Although not specific to this compound, this approach is directly applicable. By systematically changing one part of the molecule at a time—for example, by varying the substituent at the 5-position from chlorine to fluorine or bromine, or by changing the length of an alkyl chain attached to the 3-methanol oxygen—a correlation between specific structural features and biological activity can be established.

A hypothetical SAR study might reveal that increasing the steric bulk at the N-1 position decreases activity, while introducing a hydrogen bond donor at the C-6 position enhances it, providing a roadmap for the design of more potent compounds.

Application of Combinatorial Chemistry for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of diverse compounds, known as a chemical library nih.gov. The synthetic routes used for preparing individual analogues of this compound can be adapted for combinatorial approaches to generate a library of related compounds for high-throughput screening.

A common strategy is solid-phase synthesis, where the indole core is attached to a resin support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. For example, the 5-chloroindole core could be immobilized, and then a variety of building blocks could be added sequentially to modify the N-1 and C-3 positions.

Alternatively, solution-phase parallel synthesis can be employed, where reactions are carried out in microtiter plates, allowing for the simultaneous synthesis of dozens or hundreds of compounds. Multi-component reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, are particularly well-suited for generating chemical diversity efficiently nih.gov. An MCR involving a 5-chloroindole derivative, an aldehyde, and an isocyanide, for example, could rapidly generate a library of structurally complex indole analogues.

Q & A

Q. What are the established synthetic routes for 5-chloro-1H-indole-3-methanol, and how are key intermediates validated?

Methodological Answer: The synthesis typically begins with 5-chloro-1H-indole-3-carbaldehyde as a precursor. Key steps include:

  • N-Alkylation : Reaction with benzyl halides (e.g., 3-fluorobenzyl chloride) using NaH in DMF to introduce substituents at the indole nitrogen .
  • Reduction : Sodium borohydride (NaBH4) reduces the aldehyde group to a primary alcohol, yielding the methanol derivative .
  • Purification : Flash column chromatography or recrystallization from ethanol ensures purity (>95% by HPLC) .

Q. Validation :

  • NMR : Characteristic signals include δ 4.74–4.89 ppm (CH2-OH) and δ 5.23–5.26 ppm (N-CH2) in <sup>1</sup>H NMR .
  • HR-ESI-MS : Molecular ion peaks (e.g., m/z 288.0 [M+H-H2O]) confirm molecular weight .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

  • <sup>1</sup>H and <sup>13</sup>C NMR : Assignments correlate with indole ring protons (δ 6.77–7.72 ppm) and quaternary carbons (e.g., δ 135.1 ppm for C-9) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Limited use due to challenges in crystallization, but applied to analogs like 5-chloro-2-methyl-1H-indole derivatives .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Susceptible to oxidation at the benzylic alcohol group. Store under inert gas (N2 or Ar) at –20°C .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy .

Advanced Research Questions

Q. How can contradictory NMR data in substituted this compound derivatives be resolved?

Methodological Answer:

  • Case Study : In compound 52 , δ 7.72 ppm (C4-indole) conflicts with δ 7.42–7.21 ppm in analog 50 .
  • Approach :
    • Use deuterated solvents (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts.
    • Perform NOESY to confirm spatial proximity of protons (e.g., N-CH2 to aromatic H) .
    • Compare with computational predictions (DFT calculations) for expected chemical shifts .

Q. What strategies optimize low yields in N-alkylation reactions during synthesis?

Methodological Answer:

  • Problem : Yields vary from 70% to 93% depending on benzyl halide reactivity .
  • Solutions :
    • Catalyst Screening : Add KI to enhance benzyl halide reactivity .
    • Temperature Control : Conduct reactions at 0°C to minimize side products .
    • Alternative Bases : Replace NaH with K2CO3 in polar aprotic solvents for milder conditions .

Q. How can this compound be functionalized for bioactivity studies?

Methodological Answer:

  • Suzuki Coupling : Introduce aryl/heteroaryl groups at C-2 or C-5 using Pd catalysts (e.g., 4'-methoxybiphenyl-4-ol derivatives) .
  • Esterification : Convert the alcohol to a carboxylate for improved solubility (e.g., ethyl ester derivatives) .
  • Biological Targets : Test inhibition of RNA polymerase (e.g., Oncrasin-1 analogs) via enzymatic assays and docking studies (MOE software) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

  • Challenges : Impurities like unreacted aldehyde (≤2%) may co-elute in HPLC .
  • Solutions :
    • LC-MS/MS : Differentiates impurities by mass fragmentation patterns.
    • Ion-Pair Chromatography : Uses tetrabutylammonium salts to resolve polar byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.